molecular formula C14H15ClFNO B4405036 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

Cat. No.: B4405036
M. Wt: 267.72 g/mol
InChI Key: RHDPGZDOYNAXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C14H15ClFNO It is known for its unique structure, which includes a cyclopropane ring, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)cyclopropanamine hydrochloride
  • N-{[2-fluoro-5-(4-fluorophenyl)phenyl]methyl}cyclopropanamine

Uniqueness

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride is unique due to its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-11-3-1-10(2-4-11)14-8-7-13(17-14)9-16-12-5-6-12;/h1-4,7-8,12,16H,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPGZDOYNAXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Reactant of Route 2
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Reactant of Route 5
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.